molecular formula C25H27N3O5 B2726345 Ethyl 4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899975-24-7

Ethyl 4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2726345
CAS No.: 899975-24-7
M. Wt: 449.507
InChI Key: CKXCIJWBCNPTIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the amino group could be introduced via a nucleophilic substitution reaction, while the pyridazine ring could be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, a six-membered ring with two nitrogen atoms, would likely be a key feature of this structure .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, thanks to its multiple functional groups. For example, the amino group could act as a nucleophile in substitution reactions, while the carboxylate group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylate and the ether could make this compound soluble in polar solvents .

Scientific Research Applications

Model Compound Synthesis

One notable application involves its role as a model compound in the synthesis and characterization of biochemical cofactors, such as the lysine tyrosyl quinone (LTQ) cofactor of lysyl oxidase (LOX). This research aids in understanding the biochemical pathways and mechanisms of enzyme function, which is crucial for developing therapeutic agents targeting related disorders (Mure, Wang, & Klinman, 2003).

Synthetic Studies and Structural Assignments

Additionally, the compound has been utilized in synthetic studies aiming at structural assignments and the development of synthetic methodologies. For instance, research into regioselective routes to pyrazole-5-carboxylates has been enriched by employing this compound, contributing to the wider field of heterocyclic chemistry and offering new pathways for synthesizing potentially biologically active molecules (Ashton & Doss, 1993).

Antimicrobial Activity

In the realm of pharmacology, derivatives of this compound have shown promising results as antimicrobial agents. The synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, for instance, has demonstrated significant antimicrobial activity, highlighting the potential for developing new antibiotics or disinfectants based on modifications of this compound (Sarvaiya, Gulati, & Patel, 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound were a drug, its mechanism of action might involve interacting with a specific protein in the body .

Safety and Hazards

As with any chemical compound, handling this compound could pose certain risks. Therefore, it’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for information on its potential hazards, proper handling procedures, and emergency response measures .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. For example, if this compound showed promise as a drug, future research could involve conducting clinical trials .

Properties

IUPAC Name

ethyl 4-[2-(4-butylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-3-5-9-18-12-14-19(15-13-18)26-22(29)17-33-21-16-23(30)28(20-10-7-6-8-11-20)27-24(21)25(31)32-4-2/h6-8,10-16H,3-5,9,17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXCIJWBCNPTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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